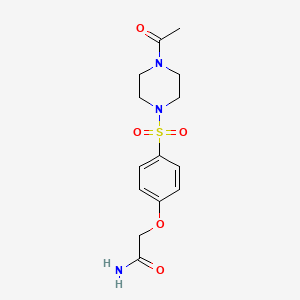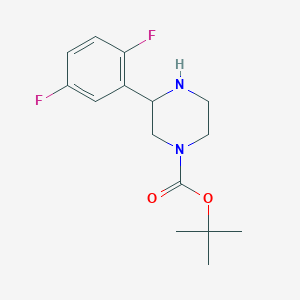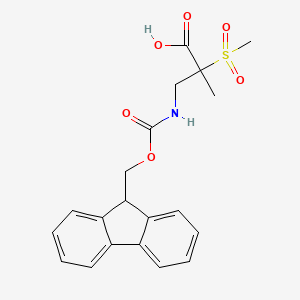![molecular formula C22H27NO3S B2483705 N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide CAS No. 681852-24-4](/img/structure/B2483705.png)
N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid - a cage-like structure similar to the structure of diamond .
Synthesis Analysis
Adamantane and its derivatives can be synthesized through a variety of methods. For instance, one method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .Molecular Structure Analysis
Adamantane is a three-dimensional hydrocarbon with the formula C10H16. It consists of three cyclohexane rings arranged in the “armchair” conformation .Chemical Reactions Analysis
Adamantane and its derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
Adamantane is a solid at room temperature, with a melting point of 270-280°C. It is insoluble in water but soluble in common organic solvents .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : The compound N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide is synthesized and characterized using standard spectroscopic methods. For instance, a related compound, adamantan-1-ylethanoate, has been synthesized and characterized with single-crystal X-ray diffraction and other spectroscopic methods, highlighting the focus on structural analysis in this field of research (Petrović Peroković et al., 2013).
Crystal Structure and Analysis : Detailed structural analysis, such as Hirshfeld surface analysis and density functional theory (DFT) calculations, are conducted for various adamantine derivatives. This includes studies on the crystal structure and physicochemical characteristics of these compounds, providing insights into their molecular configurations (Kovalchukova et al., 2021).
Biological Applications
Antimicrobial Activity : Research has been conducted on the antimicrobial properties of adamantane derivatives. For instance, compounds such as 4-(adamant-1-ylmethoxycarbonyl)phthalanhydride, a related compound, have been synthesized and tested for antimicrobial efficacy against various bacterial strains, indicating potential applications in infection control (Orzeszko et al., 2000).
Potential in Drug Development : Adamantane derivatives, including those similar to N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide, have shown promise in drug development. For example, studies on the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) by adamantane sulfonamides suggest potential applications in treating metabolic diseases (Hong et al., 2015).
Advanced Material Applications
Atomic Force Microscopy (AFM) Applications : Adamantane derivatives have been explored for use in nanoscale applications, such as atomic force microscopy. Compounds like 1,3,5,7-tetrasubstituted adamantanes have been synthesized for potential use in calibrating AFM tips, demonstrating the versatility of these compounds in nanotechnology (Li et al., 2003).
Potential in Photodynamic Therapy : Adamantane derivatives have been investigated for their potential in photodynamic therapy, particularly in the treatment of cancer. Studies on compounds like zinc phthalocyanine substituted with adamantane derivatives have shown promising results in this domain (Pişkin et al., 2020).
Future Directions
properties
IUPAC Name |
N-(1-adamantylmethyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-26-20-6-7-21(19-5-3-2-4-18(19)20)27(24,25)23-14-22-11-15-8-16(12-22)10-17(9-15)13-22/h2-7,15-17,23H,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNBCOKHFRDHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[[6-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2483623.png)


![Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2483630.png)
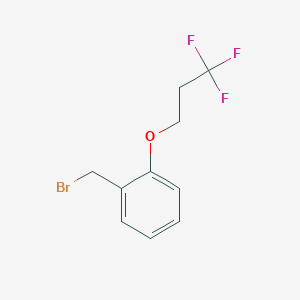
![3-(2-Chloro-4-fluorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2483633.png)
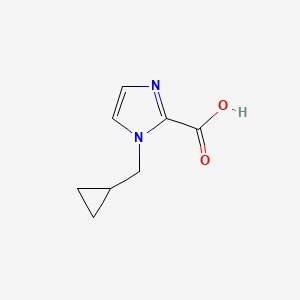
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2483636.png)
![3-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2483637.png)
